molecular formula C10H11BrINO B1517403 5-bromo-2-iodo-N-(propan-2-yl)benzamide CAS No. 1180457-75-3

5-bromo-2-iodo-N-(propan-2-yl)benzamide

Cat. No. B1517403
M. Wt: 368.01 g/mol
InChI Key: YNGMTPDTMRKJPJ-UHFFFAOYSA-N
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Description

“5-bromo-2-iodo-N-(propan-2-yl)benzamide” is a chemical compound with the CAS Number: 1180457-75-3 . Its molecular weight is 368.01 . The IUPAC name for this compound is 5-bromo-2-iodo-N-isopropylbenzamide .


Molecular Structure Analysis

The InChI code for “5-bromo-2-iodo-N-(propan-2-yl)benzamide” is 1S/C10H11BrINO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound “5-bromo-2-iodo-N-(propan-2-yl)benzamide” has a molecular weight of 368.01 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Chemical Synthesis and Molecular Modification

5-bromo-2-iodo-N-(propan-2-yl)benzamide serves as a precursor in the chemical synthesis of various organic compounds. Its halogen atoms make it a versatile starting material for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecules for potential use in medicinal chemistry and material science. For example, direct arylation of halouracils with arenes and heteroarenes, promoted by TBAF in DMF, highlights the utility of halogenated benzamides in creating fluorescent probes for RNA and DNA studies, demonstrating the compound's relevance in synthesizing bioactive molecules (Liang, Gloudeman, & Wnuk, 2014).

Radiosynthesis for Imaging

In the field of nuclear medicine, halogenated benzamides, including structures analogous to 5-bromo-2-iodo-N-(propan-2-yl)benzamide, have been used in the radiosynthesis of new ligands for imaging. Such compounds have shown promise as tracers for γ-emission tomography, particularly in targeting serotonin-5HT2 receptors. This underscores the compound's potential in developing diagnostic tools for neurological disorders, providing a pathway for the synthesis of radioiodinated ligands with high affinity and selectivity for specific receptors (Mertens et al., 1994).

Catalysis and Material Science

Halogenated benzamides have been investigated as intermediates in catalytic processes, including transamidation reactions catalyzed by Fe(III) and water. This demonstrates the compound's utility in synthesizing diverse amides and related structures, which are of significant interest in pharmaceuticals and polymers. Such methodologies offer environmentally friendly alternatives to traditional synthetic routes, highlighting the compound's role in green chemistry and sustainable material production (Becerra-Figueroa, Ojeda-Porras, & Gamba-Sánchez, 2014).

Safety And Hazards

For safety information and hazards related to “5-bromo-2-iodo-N-(propan-2-yl)benzamide”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-bromo-2-iodo-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrINO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGMTPDTMRKJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-iodo-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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